molecular formula C25H18N4O4 B2693064 2-{[3-(1H-1,2,3-benzotriazol-1-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl]amino}ethyl benzoate CAS No. 867136-11-6

2-{[3-(1H-1,2,3-benzotriazol-1-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl]amino}ethyl benzoate

Cat. No.: B2693064
CAS No.: 867136-11-6
M. Wt: 438.443
InChI Key: DYECZQZWIJOQRO-UHFFFAOYSA-N
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Description

2-{[3-(1H-1,2,3-benzotriazol-1-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl]amino}ethyl benzoate is a polycyclic aromatic compound featuring a naphthoquinone core fused with a benzotriazole moiety and an ethyl benzoate side chain. The ethyl benzoate substituent may influence solubility and bioavailability, making this compound structurally distinct from simpler naphthoquinone derivatives.

Properties

IUPAC Name

2-[[3-(benzotriazol-1-yl)-1,4-dioxonaphthalen-2-yl]amino]ethyl benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18N4O4/c30-23-17-10-4-5-11-18(17)24(31)22(29-20-13-7-6-12-19(20)27-28-29)21(23)26-14-15-33-25(32)16-8-2-1-3-9-16/h1-13,26H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYECZQZWIJOQRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCCNC2=C(C(=O)C3=CC=CC=C3C2=O)N4C5=CC=CC=C5N=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(1H-1,2,3-benzotriazol-1-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl]amino}ethyl benzoate typically involves multiple steps. The benzotriazole moiety can be introduced through various reactions, including nucleophilic substitution and cyclization reactions . The preparation often starts with the synthesis of intermediate compounds, which are then coupled under specific conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis techniques, ensuring high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms could be employed to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxidized benzotriazole derivatives, while reduction could lead to reduced forms of the compound .

Scientific Research Applications

Photostabilizers in Polymers

The benzotriazole component is widely utilized in polymers as a photostabilizer to protect materials from UV degradation. Research indicates that compounds with benzotriazole structures can significantly enhance the longevity of plastics and coatings by absorbing harmful UV radiation. This application is particularly relevant in industries such as automotive and construction, where material durability is critical.

Corrosion Inhibitors

Compounds containing benzotriazole have been extensively studied as corrosion inhibitors for metals. The presence of the benzotriazole moiety allows for effective adsorption onto metal surfaces, forming a protective layer that prevents oxidation. Case studies have demonstrated that formulations including derivatives of this compound can reduce corrosion rates significantly in various environments, including marine and industrial settings.

Pharmaceutical Applications

The compound's structural features suggest potential pharmacological activities. Preliminary studies indicate that derivatives of benzotriazole can exhibit antimicrobial properties. The amino group may facilitate interactions with biological targets, making this compound a candidate for drug development aimed at treating infections or other diseases.

Case Study: Antimicrobial Activity

A study conducted on similar benzotriazole derivatives showed promising results against various bacterial strains. The introduction of the aminoethyl benzoate structure could enhance these effects through improved solubility and bioavailability.

Biological Research

In biochemical applications, the compound can be utilized as a probe or marker due to its unique fluorescence properties associated with the benzotriazole group. This feature allows for tracking biological processes in live cells or tissues, contributing to advancements in cellular biology and pharmacology.

Synthesis of Novel Compounds

The synthesis pathways involving this compound can lead to the development of new chemical entities with tailored properties. By modifying the side chains or substituents on the core structure, researchers can explore a range of functionalities that could be applied in drug discovery or materials science.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The benzotriazole moiety can act as a leaving group, facilitating various chemical transformations. Additionally, the compound can form non-covalent interactions, such as hydrogen bonds and π-π stacking, with biological molecules, influencing their activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares 2-{[3-(1H-1,2,3-benzotriazol-1-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl]amino}ethyl benzoate with structurally related compounds from the evidence:

Compound Name (Reference) Key Structural Features Melting Point (°C) Yield (%) Notable Spectral Data (IR/NMR)
Target Compound Naphthoquinone + benzotriazole + ethyl benzoate Not reported N/A Anticipated IR: ~1700 cm⁻¹ (C=O), ~1250 cm⁻¹ (C-O ester). NMR: Aromatic protons at 7–8 ppm
2-(4-(((1,4-Dioxo-1,4-dihydronaphthalen-2-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(2-nitrophenyl)acetamide Naphthoquinone + triazole + nitrophenyl acetamide 259–261 83 ¹H NMR (DMSO-d6): δ 8.90 (s, 1H, triazole), 7.75–8.20 (m, aromatic)
3-(3-Hydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-1-octyl-2-phenyl-1H-benzo[f]indole-4,9-dione (6j) Naphthoquinone + benzoindole + octyl chain >250 N/A ¹H NMR (DMSO-d6): δ 12.20 (s, 1H, OH), 7.60–8.30 (m, aromatic)
Methyl (Z)-[3-(3-benzoyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-4-methoxy-4-oxobut-2-en-2-yl]-L-leucinate (8) Naphthoquinone + benzoyl + leucine ester 222.5–224.5 N/A IR: 1730 cm⁻¹ (ester C=O), 1660 cm⁻¹ (quinone C=O); ¹H NMR: δ 1.60–1.80 (m, leucine CH2)
3-Amino-2-((3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino)-3-oxopropanoic acid Naphthoquinone + chloro + amino acid conjugate Not reported N/A Biological activity: ~85% proliferation inhibition in MCF-7 cells

Key Observations

Thermal Stability: Compounds with naphthoquinone cores and rigid substituents (e.g., 6j in ) exhibit high melting points (>250°C), likely due to strong intermolecular π-π stacking. The target compound’s ethyl benzoate group may reduce thermal stability compared to hydroxyl or amide substituents.

Synthetic Feasibility: Triazole-linked naphthoquinones (e.g., ) are synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), achieving yields >60%. The target compound’s benzotriazole moiety could be introduced similarly but may require optimization due to steric hindrance.

Biological Activity: Naphthoquinone derivatives with amino acid or heterocyclic appendages (e.g., ) show potent anticancer activity (IC50 ~25–30 µM). The ethyl benzoate in the target compound may enhance membrane permeability compared to polar groups like carboxylic acids.

Spectroscopic Distinctions

  • IR Spectroscopy : The target compound’s ester C=O stretch (~1700 cm⁻¹) would differ from amide C=O (~1650 cm⁻¹) in compounds like or hydroxyl groups (~3200 cm⁻¹) in .
  • NMR Spectroscopy : The benzotriazole protons are expected near δ 8.0–8.5 ppm, distinct from triazole signals in (δ 8.90 ppm) or indole protons in (δ 7.60–8.30 ppm).

Biological Activity

The compound 2-{[3-(1H-1,2,3-benzotriazol-1-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl]amino}ethyl benzoate is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H19N3O4C_{23}H_{19}N_{3}O_{4}. Its structure features a benzotriazole moiety linked to a dioxonaphthalene unit and an ethyl benzoate group. The presence of these functional groups suggests potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. For instance, one synthetic route may start with the preparation of 1H-benzotriazole derivatives followed by coupling reactions to form the final product. The detailed synthetic pathway can be summarized as follows:

  • Formation of Benzotriazole Derivative : Reacting 1H-benzotriazole with appropriate acylating agents.
  • Dioxonaphthalene Unit Creation : Utilizing naphthalene derivatives in oxidation reactions to introduce keto groups.
  • Final Coupling : Combining the benzotriazole derivative with the dioxonaphthalene unit through amine coupling techniques.

Antioxidant Properties

Research indicates that compounds containing benzotriazole and dioxonaphthalene structures exhibit significant antioxidant activity. This is attributed to their ability to scavenge free radicals and inhibit oxidative stress in cellular systems. For example, studies have shown that related compounds can reduce lipid peroxidation and enhance the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and catalase .

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various pathogens. In vitro studies reveal that it inhibits the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving caspase activation and modulation of cell cycle regulators. For instance, treatment with this compound resulted in G0/G1 phase arrest in human breast cancer cells .

Case Studies

StudyFindings
Study on Antioxidant Activity The compound exhibited IC50 values comparable to standard antioxidants like ascorbic acid in scavenging DPPH radicals .
Antimicrobial Efficacy Inhibition zones measured against E. coli were significantly larger than controls, indicating potent antibacterial action .
Cancer Cell Line Study Induced apoptosis was confirmed via flow cytometry, showing increased Annexin V positivity in treated cells .

The proposed mechanisms underlying the biological activities of this compound include:

  • Antioxidant Mechanism : The compound likely donates electrons to free radicals, stabilizing them and preventing cellular damage.
  • Membrane Disruption : Its amphiphilic nature may allow it to integrate into bacterial membranes, leading to increased permeability and cell death.
  • Apoptotic Pathway Activation : The compound may upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins, thus promoting programmed cell death in cancer cells.

Q & A

Q. What advanced reactor designs improve scalability for heterogeneous reactions involving this compound?

  • Methodological Answer : Test microreactor systems for enhanced heat/mass transfer. Optimize using computational fluid dynamics (CFD) to model flow patterns and minimize byproduct formation .

Data Contradiction Analysis

Q. How to address discrepancies in reported spectral data (e.g., NMR shifts)?

  • Methodological Answer : Cross-reference with theoretical NMR predictions (e.g., ACD/Labs or Gaussian calculations). Verify solvent effects (e.g., DMSO-d₆ vs. CDCl₃) and concentration-dependent aggregation using DOSY NMR .

Q. Why do catalytic yields vary significantly between lab-scale and pilot-scale syntheses?

  • Methodological Answer : Investigate mixing efficiency and heat distribution via scale-down experiments (e.g., using bench-scale reactors with identical geometry). Implement process analytical technology (PAT) for real-time monitoring .

Methodological Tools Table

Objective Tools/Methods Key References
Synthesis OptimizationDoE, Fractional Factorial Designs
Mechanistic StudiesDFT, Reaction Path Search Algorithms
Stability TestingAccelerated Degradation, HPLC Monitoring
Scalability AnalysisMicroreactors, CFD Modeling
Solvent Effects QuantificationKamlet-Taft Parameters, Stopped-Flow Kinetics

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